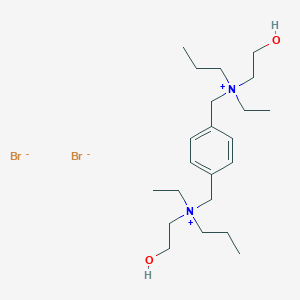
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (p-phenylenedimethylene)bis(ethyl(2-hydroxyethyl)propyl-, dibromide, also known as A23187, is a calcium ionophore that is commonly used in scientific research. It was first isolated from the bacterium Streptomyces chartreusensis in 1972 and has since become an important tool for studying calcium signaling and other cellular processes.
作用機序
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE acts as a calcium ionophore, meaning that it facilitates the transport of calcium ions across cell membranes. It does this by binding to calcium ions and forming a complex that can pass through the cell membrane. Once inside the cell, the calcium ions can interact with various cellular proteins and enzymes to regulate cellular processes.
生化学的および生理学的効果
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has a number of biochemical and physiological effects on cells. It can induce calcium-dependent activation of enzymes such as phospholipase A2, protein kinase C, and nitric oxide synthase. It can also activate transcription factors such as NF-κB and AP-1, which are involved in regulating gene expression. Physiologically, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE can induce apoptosis in certain cell types and can also stimulate the release of cytokines and other signaling molecules from immune cells.
実験室実験の利点と制限
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has several advantages as a research tool. It is a highly specific calcium ionophore that can be used to study the effects of calcium on cellular processes. It is also relatively easy to use and can be added directly to cell culture media. However, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE also has some limitations. It is a toxic compound that can induce cell death at high concentrations. It can also induce calcium release from both intracellular and extracellular sources, which can complicate data interpretation.
将来の方向性
There are several areas of future research for AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE. One area of interest is the development of new calcium ionophores that are less toxic and more specific than AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE. Another area of interest is the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE to study the role of calcium in disease processes such as cancer and neurodegenerative diseases. Finally, there is interest in using AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE to develop new therapies that target calcium signaling pathways in disease.
合成法
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is a complex molecule that is difficult to synthesize. The most common method for synthesizing AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is through a multi-step process that involves the reaction of 2,4-pentanedione with p-phenylenediamine to form a bis-enamine intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is widely used in scientific research to study calcium signaling and other cellular processes. It is commonly used to induce calcium release from intracellular stores and to study the effects of calcium on cellular processes such as cell proliferation, differentiation, and apoptosis. AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has also been used to study the role of calcium in neurotransmitter release, muscle contraction, and immune cell activation.
特性
CAS番号 |
101710-64-9 |
|---|---|
製品名 |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE |
分子式 |
C22H42Br2N2O2 |
分子量 |
526.4 g/mol |
IUPAC名 |
ethyl-[[4-[[ethyl-(2-hydroxyethyl)-propylazaniumyl]methyl]phenyl]methyl]-(2-hydroxyethyl)-propylazanium;dibromide |
InChI |
InChI=1S/C22H42N2O2.2BrH/c1-5-13-23(7-3,15-17-25)19-21-9-11-22(12-10-21)20-24(8-4,14-6-2)16-18-26;;/h9-12,25-26H,5-8,13-20H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
SOSXBTLYISSITM-UHFFFAOYSA-L |
SMILES |
CCC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CCC)CCO.[Br-].[Br-] |
正規SMILES |
CCC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CCC)CCO.[Br-].[Br-] |
同義語 |
(p-Phenylenedimethylene)bis(ethyl(2-hydroxyethyl)propylammonium bromid e) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



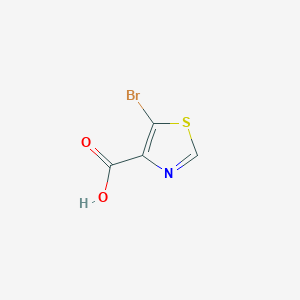
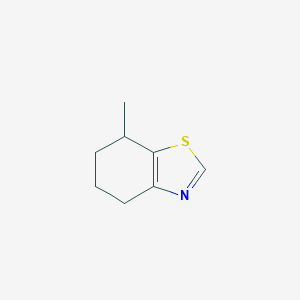
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
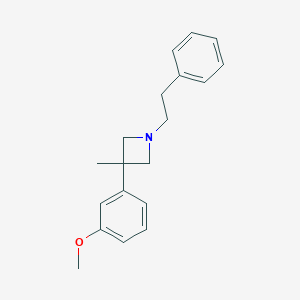
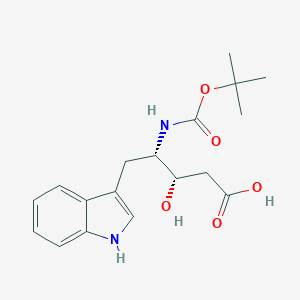
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)

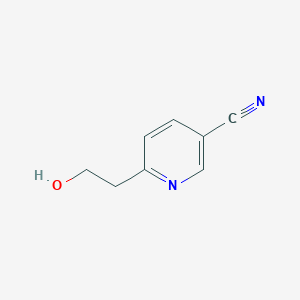
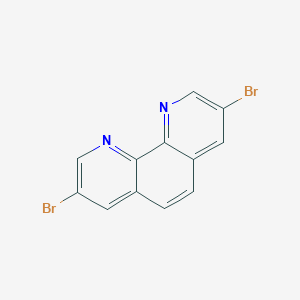
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)